molecular formula C8H11BClNO2 B14087274 (5-Chloro-6-propylpyridin-3-yl)boronic acid

(5-Chloro-6-propylpyridin-3-yl)boronic acid

Cat. No.: B14087274
M. Wt: 199.44 g/mol
InChI Key: YRBOTOZLAFPJDQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-6-propylpyridin-3-yl)boronic acid typically involves the borylation of the corresponding halogenated pyridine derivative. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, often carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, continuous flow setups can be employed to handle and perform organolithium chemistry on a multigram scale . This method allows for efficient synthesis with high throughput, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-6-propylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Alcohols: Formed from the oxidation of the boronic acid group.

Scientific Research Applications

(5-Chloro-6-propylpyridin-3-yl)boronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (5-Chloro-6-propylpyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center, which then couples with an electrophilic partner to form the desired product.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another widely used boronic acid in organic synthesis.

    4-Chlorophenylboronic Acid: Similar in structure but with a different substitution pattern on the aromatic ring.

    6-Methylpyridin-3-ylboronic Acid: Similar pyridine-based boronic acid with a methyl group instead of a propyl group.

Uniqueness

(5-Chloro-6-propylpyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both a chlorine atom and a propyl group on the pyridine ring allows for unique interactions and transformations that are not possible with other boronic acids.

Properties

Molecular Formula

C8H11BClNO2

Molecular Weight

199.44 g/mol

IUPAC Name

(5-chloro-6-propylpyridin-3-yl)boronic acid

InChI

InChI=1S/C8H11BClNO2/c1-2-3-8-7(10)4-6(5-11-8)9(12)13/h4-5,12-13H,2-3H2,1H3

InChI Key

YRBOTOZLAFPJDQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)CCC)Cl)(O)O

Origin of Product

United States

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